1-Bromo-3-ethyladamantane

Overview

Description

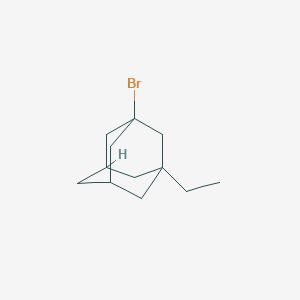

1-Bromo-3-ethyladamantane (CAS: 878-61-5) is a brominated adamantane derivative with the molecular formula C₁₂H₁₉Br and a molecular weight of 243.19 g/mol . The compound features an ethyl group (-CH₂CH₃) at the 3-position of the adamantane cage and a bromine atom at the 1-position. Adamantane derivatives are valued for their rigid, thermally stable structures, making them useful in pharmaceutical intermediates, polymer additives, and materials science. The ethyl substituent introduces steric bulk compared to smaller alkyl groups like methyl, which can influence reactivity and physical properties such as solubility and melting point .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethyladamantane can be synthesized through the bromination of 3-ethyladamantane. The process involves mixing 3-ethyladamantane with a tenfold excess of bromine and heating the mixture under reflux for several hours. The reaction is then quenched by pouring the mixture onto ice water, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the bromination reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethyladamantane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-ethyladamantane.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products:

Substitution: Formation of various substituted adamantane derivatives.

Oxidation: Formation of 3-ethyladamantan-1-ol or 3-ethyladamantanone.

Reduction: Formation of 3-ethyladamantane.

Scientific Research Applications

1-Bromo-3-ethyladamantane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of advanced materials, including thermally stable lubricants and polymeric materials

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethyladamantane involves its ability to undergo various chemical transformationsThe rigid adamantane framework provides stability and unique steric properties, influencing the reactivity and interactions of the compound with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 1-bromo-3-ethyladamantane and related brominated adamantanes are summarized below:

Table 1: Key Properties of Brominated Adamantane Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|---|

| This compound | 878-61-5 | C₁₂H₁₉Br | 243.19 | Ethyl (3-position) |

| 1-Bromo-3-methyladamantane | 702-77-2 | C₁₁H₁₇Br | 229.16 | Methyl (3-position) |

| 1-Bromo-3,5-dimethyladamantane | 941-37-7 | C₁₂H₁₇Br | 241.17 | Methyl (3- and 5-positions) |

| 1-Bromo-3,5,7-trimethyladamantane | 53398-55-3 | C₁₃H₁₉Br | 255.20 | Methyl (3-, 5-, 7-positions) |

Structural and Reactivity Comparisons

Substituent Effects: The ethyl group in this compound increases steric hindrance compared to the methyl group in 1-bromo-3-methyladamantane. This bulkiness may slow nucleophilic substitution (e.g., SN2) by obstructing access to the bromine atom .

Synthesis Considerations :

- Synthesis of this compound likely requires alkylation steps to introduce the ethyl group, whereas methyl derivatives can be prepared via direct bromination of pre-methylated adamantane precursors .

- describes a bromination protocol for a related compound (1-acetyladamantane), suggesting analogous methods may apply, albeit with adjustments for ethyl-group compatibility .

Physical Properties: Solubility: The ethyl derivative is expected to be less soluble in polar solvents (e.g., methanol) compared to methyl analogs due to increased hydrophobicity . Melting Point: 1-Bromo-3-methyladamantane precipitates as a crystalline solid during synthesis, while this compound initially forms an oily residue, indicating a lower melting point .

Applications :

- 1-Bromo-3-methyladamantane is used as a reference standard in analytical chemistry (e.g., impurity profiling) .

- Ethyl and multi-methyl derivatives may serve as intermediates in drug development, where bulkier substituents enhance binding specificity or modulate pharmacokinetics .

Reactivity Trends

- Steric Hindrance : Ethyl and multi-methyl substituents reduce reaction rates in substitution reactions compared to unsubstituted bromoadamantanes.

Research Findings and Limitations

- This compound is less reactive than its methyl counterpart but offers unique steric properties for tailored syntheses.

- Multi-methyl derivatives (e.g., 1-bromo-3,5-dimethyladamantane) balance reactivity and stability, making them versatile intermediates .

Key Challenges

Biological Activity

1-Bromo-3-ethyladamantane, a brominated derivative of adamantane, has garnered interest due to its potential biological activities. This compound, characterized by the molecular formula C₁₂H₁₉Br, is notable for its unique structural features that influence its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound can be synthesized through the bromination of 3-ethyladamantane using a tenfold excess of bromine under reflux conditions. The reaction is quenched using ice water to isolate the product. The compound's unique structure includes a bromine atom and an ethyl group attached to the adamantane framework, which contributes to its distinct biological properties.

The biological activity of this compound primarily relates to its interaction with various biomolecules. It has been identified as a potential neuroprotective agent due to its ability to block NMDA receptor channels. This mechanism is similar to that observed in other adamantane derivatives, which have shown efficacy in preventing neuronal damage associated with conditions such as cerebral ischemia and neurodegenerative diseases .

Target Interaction

The compound demonstrates significant binding affinity for the NMDA receptor, a critical component in excitatory neurotransmission and synaptic plasticity. By inhibiting this receptor, this compound may mitigate excitotoxicity—a process linked to neuronal injury during ischemic events .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties in models of cerebral ischemia. In animal studies, administration of this compound resulted in a statistically significant reduction in neuronal damage in the CA1 region of the hippocampus following ischemic events . The protective effect was dose-dependent, with higher doses yielding greater neuroprotection.

Anticonvulsant Properties

In addition to its neuroprotective effects, studies have shown that this compound possesses anticonvulsant activity. In experiments involving electrically induced convulsions in mice, the compound demonstrated a capacity to reduce seizure incidence and severity . This suggests potential applications in treating epilepsy and other seizure disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other adamantane derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine atom + ethyl group | Neuroprotective, anticonvulsant |

| 1-Amino-3-methyladamantane | Amino group at position 1 | NMDA receptor antagonist |

| 1-Bromo-3,5-dimethyladamantane | Two methyl groups + bromine | Antiviral activity against orthopoxviruses |

The presence of different functional groups significantly influences the biological activities of these compounds. For instance, while both this compound and 1-Amino-3-methyladamantane interact with NMDA receptors, their effects vary based on their specific structures.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Cerebral Ischemia Study : In a controlled experiment involving rats subjected to induced ischemia, administration of 20 mg/kg of this compound resulted in a marked reduction in neuronal damage compared to controls (p < 0.01)【2】.

- Anticonvulsant Efficacy : In another study assessing anticonvulsant properties, various doses (5 mg/kg to 50 mg/kg) were tested on mice. The results indicated that higher doses significantly reduced seizure activity【2】.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-Bromo-3-ethyladamantane, and how do reaction conditions influence yield?

- Methodological Answer : The bromination of 3-ethyladamantane using reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) is a common approach. Evidence from analogous adamantane derivatives (e.g., 1-Bromoadamantane synthesis) suggests that solvent polarity and temperature critically affect regioselectivity and yield. For example, non-polar solvents (e.g., CCl₄) and controlled heating (60–80°C) minimize side reactions like over-bromination . Yield optimization requires GC-MS monitoring to confirm product purity and quantify byproducts.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Compare chemical shifts with structurally similar compounds (e.g., 1-Bromo-3-methyladamantane, δ ~1.8–2.2 ppm for adamantane protons, δ ~35–45 ppm for brominated carbons) .

- Elemental Analysis : Confirm empirical formula (C₁₂H₁₉Br) with ≤0.3% deviation from theoretical values (e.g., C: 59.27%, Br: 32.86%) .

- HPLC : Assess purity using ≥95% purity thresholds, referencing certified standards (e.g., 1-Bromo-3-methyladamantane as a chromatographic benchmark) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photolytic or thermal degradation. Stability studies on brominated adamantanes indicate that prolonged exposure to moisture or light accelerates decomposition, detectable via TLC or HPLC monitoring for bromine loss or adamantane backbone fragmentation .

Advanced Research Questions

Q. How does the ethyl substituent in this compound influence its reactivity compared to other bromoadamantanes?

- Methodological Answer : The ethyl group introduces steric and electronic effects:

- Steric Hindrance : Reduces nucleophilic substitution rates compared to less bulky derivatives (e.g., 1-Bromoadamantane). Kinetic studies using SN2 reactions (e.g., with NaI in acetone) show slower bromide displacement, requiring higher temperatures (80–100°C) .

- Electronic Effects : The ethyl group’s electron-donating nature slightly destabilizes the transition state in elimination reactions, favoring alternative pathways (e.g., radical coupling). Computational modeling (DFT) can quantify these effects by comparing activation energies with methyl or unsubstituted analogs .

Q. What strategies resolve contradictions in reported regioselectivity data for adamantane bromination?

- Methodological Answer : Discrepancies often arise from divergent reaction mechanisms (radical vs. ionic pathways). To reconcile

- Mechanistic Probes : Use radical traps (e.g., TEMPO) to confirm/rule out radical intermediates.

- Isotopic Labeling : Track bromine incorporation patterns using ²H-labeled adamantane derivatives.

- Meta-Analysis : Compare datasets across studies with standardized conditions (e.g., solvent, initiator), as exemplified in 1-Bromo-3,5-dimethyladamantane syntheses .

Q. How can computational methods predict the thermodynamic stability of this compound derivatives?

- Methodological Answer : Perform density functional theory (DFT) calculations to:

- Optimize Geometry : Compare bond angles/distances with crystallographic data from analogous compounds (e.g., 3-Bromoadamantane-1-carboxylic acid) .

- Calculate Strain Energy : Evaluate steric strain from the ethyl group using van der Waals radii and torsional angle analysis.

- Predict Reaction Pathways : Simulate bromine displacement or elimination energetics using Gaussian or ORCA software, validated against experimental kinetic data .

Q. Data Contradiction Analysis

Q. Why do reported melting points for brominated adamantane derivatives vary across studies?

- Methodological Answer : Variations arise from:

- Purity Discrepancies : Impurities (e.g., residual solvents) lower observed melting points. Cross-validate purity via DSC (Differential Scanning Calorimetry) and HPLC .

- Polymorphism : Some derivatives exhibit multiple crystalline forms. X-ray diffraction (XRD) can identify polymorphic phases, as seen in 2-Bromoadamantane (mp 138–140°C vs. 130–132°C in impure samples) .

Properties

IUPAC Name |

1-bromo-3-ethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Br/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUCNKWMKRZRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)(C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370802 | |

| Record name | 1-bromo-3-ethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878-61-5 | |

| Record name | 1-bromo-3-ethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.